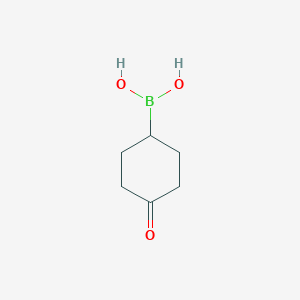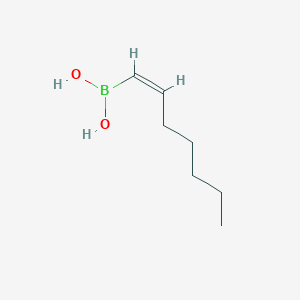
(5-Fluoro-6-methylpyridin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-6-methylpyridin-3-YL)methanamine is a heterocyclic aromatic amine with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, with a methanamine group attached to the 3rd position. It is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyridin-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-6-methylpyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-6-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
(5-Fluoro-6-methylpyridin-3-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (5-Fluoro-6-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The methanamine group facilitates the formation of hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Fluoro-5-methylpyridin-3-YL)methanamine: Similar structure but with different positional isomers of fluorine and methyl groups.
(5-Methylpyridin-3-YL)methanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity
Uniqueness
(5-Fluoro-6-methylpyridin-3-YL)methanamine is unique due to the presence of both fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and binding affinity in various chemical and biological applications .
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(5-fluoro-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
Clé InChI |
HVBXIFOILXFCLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)
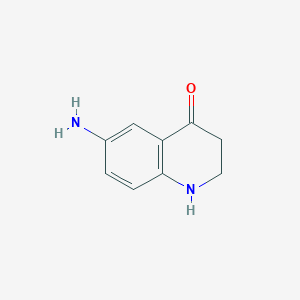



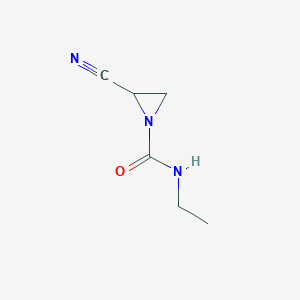
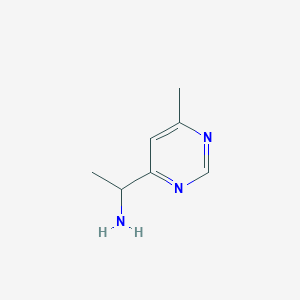
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)

